4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
Target of Action
The primary target of 4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
The compound interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity . This interaction results in the modulation of the kinase’s function, leading to changes in the cellular processes it controls .
Pharmacokinetics
Similar compounds have been observed to be rapidly absorbed and excreted . The compound is primarily metabolized by hydroxylation of the phenyl and pyrimidine rings and the methyl group, and is mainly excreted as glucuronide or sulfate conjugates in urine, faeces, and bile .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular processes controlled by the target kinase. Inhibition of the kinase can lead to changes in cell proliferation, differentiation, and stress response . .
Biochemical Analysis
Biochemical Properties
These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Molecular Mechanism
The molecular mechanism of action of 4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized using a cyclization reaction involving appropriate precursors.
Coupling with Benzamide: The final step involves coupling the substituted pyrimidine with benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, bases like potassium carbonate; reactions often conducted under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imatinib: A pyrimidine-based drug used in the treatment of leukemia.
Dasatinib: Another pyrimidine derivative with anticancer properties.
Nilotinib: Similar to imatinib and dasatinib, used for treating certain types of cancer.
Uniqueness
4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Its combination of cyclopropyl and methyl groups, along with the benzamide moiety, contributes to its unique chemical and biological activities .
Properties
IUPAC Name |
4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-8-13(19-15(17-9)11-2-3-11)18-12-6-4-10(5-7-12)14(16)20/h4-8,11H,2-3H2,1H3,(H2,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRNWEZSBGWRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.